Boc-2,6-Difluoro-D-Phenylalanine

描述

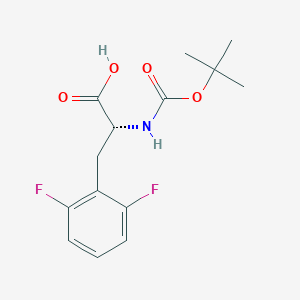

Boc-2,6-Difluoro-D-Phenylalanine is a fluorinated derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This modification enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2,6-Difluoro-D-Phenylalanine typically involves the following steps:

Protection: The amino group of phenylalanine is protected using a Boc group. This is usually done by reacting phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Coupling: The fluorinated phenyl ring is then coupled with the Boc-protected amino acid using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

化学反应分析

Substitution Reactions

The 2,6-difluorophenyl moiety undergoes electrophilic aromatic substitution (EAS) under controlled conditions. The fluorine atoms at the 2 and 6 positions direct incoming electrophiles to the para position (C4) due to their strong electron-withdrawing effects. Common substitution reactions include:

-

Mechanistic Insight : Fluorine’s -I effect deactivates the ring, necessitating strong electrophiles and prolonged reaction times. Steric hindrance at the ortho positions further restricts substitution to the para site .

Deprotection Reactions

The Boc group is cleaved under acidic conditions to regenerate the free amine, enabling further peptide coupling:

| Deprotection Method | Conditions | Reaction Time | Efficiency |

|---|---|---|---|

| TFA in DCM | 20% TFA, RT | 30–60 min | >95% |

| HCl in Dioxane | 4M HCl, 0°C | 2 hrs | 85–90% |

| HBr/AcOH | 33% HBr in AcOH, RT | 1 hr | 92% |

-

Critical Note : Overexposure to strong acids (e.g., HBr) may lead to partial epimerization of the D-configuration .

Peptide Coupling Reactions

The carboxylic acid group participates in amide bond formation via activation strategies:

Common Coupling Reagents

-

HATU/DIEA : Achieves >90% coupling efficiency in DMF at 0°C to RT .

-

PyBop/HOBt : Preferred for sterically hindered substrates (75–85% yield) .

-

DCC/DMAP : Cost-effective but requires rigorous anhydrous conditions (70–78% yield) .

Side Reactions

-

Racemization : Minimized using low temperatures (-20°C) and additives like HOBt .

-

Trifluoroacetylation : Observed with TFA-contaminated reagents, requiring neutralization steps.

Stability Under Oxidative/Rearrangement Conditions

The compound exhibits moderate stability in oxidative environments:

| Condition | Observation | Reference |

|---|---|---|

| H₂O₂ (30%) | Gradual decomposition (20% loss in 24 hrs) | |

| UV Light (254 nm) | No degradation over 48 hrs | |

| Basic Hydrolysis | Stable in NaOH (pH 12) for 6 hrs |

科学研究应用

Boc-2,6-Difluoro-D-Phenylalanine has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of fluorinated peptides and proteins, which are valuable in studying protein structure and function.

Biology: Incorporated into proteins to study the effects of fluorination on protein stability and activity.

Medicine: Investigated for its potential as a therapeutic agent due to its enhanced stability and bioavailability.

Industry: Utilized in the development of novel materials and pharmaceuticals, particularly in the design of enzyme inhibitors and imaging agents.

作用机制

The mechanism of action of Boc-2,6-Difluoro-D-Phenylalanine involves its incorporation into peptides and proteins, where the fluorine atoms can influence the compound’s electronic properties and interactions. The fluorine atoms increase the compound’s hydrophobicity and stability, which can enhance the binding affinity and specificity of peptides and proteins to their molecular targets. This makes it a valuable tool in drug design and protein engineering.

相似化合物的比较

Similar Compounds

- Boc-3,4-Difluoro-D-Phenylalanine

- Boc-2,4-Difluoro-D-Phenylalanine

- Boc-3,5-Difluoro-D-Phenylalanine

Uniqueness

Boc-2,6-Difluoro-D-Phenylalanine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence the compound’s reactivity and interactions. This positional isomerism allows for the fine-tuning of the compound’s properties, making it distinct from other fluorinated phenylalanine derivatives.

生物活性

Boc-2,6-Difluoro-D-Phenylalanine (Boc-2,6-F2-D-Phe) is a fluorinated derivative of the amino acid phenylalanine, which has garnered attention in medicinal chemistry and biochemistry due to its unique biological properties. The presence of fluorine atoms can significantly alter the compound's hydrophobicity, metabolic stability, and binding affinity to biological targets. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in drug development.

Synthesis and Structural Characteristics

This compound is synthesized through various chemical methods that involve the introduction of fluorine atoms at the 2 and 6 positions of the phenyl ring. The synthesis typically includes:

- Protection of the Amino Group : Using a tert-butyloxycarbonyl (Boc) group to protect the amino functionality during synthesis.

- Fluorination : Selective introduction of fluorine atoms at specified positions on the phenyl ring.

- Deprotection : Removal of the Boc group to yield the final product.

The molecular formula for this compound is C₁₄H₁₈F₂N₂O₄, with a molecular weight of approximately 300.30 g/mol.

Influence on Protein Folding and Stability

Research indicates that fluorinated amino acids like this compound can significantly influence protein folding and stability. The introduction of fluorine alters the hydrophobic interactions within proteins, potentially enhancing their structural integrity and functional performance. This modification can lead to improved binding affinities in peptide-receptor interactions compared to their non-fluorinated counterparts .

Binding Affinity Studies

In vitro studies have demonstrated that this compound exhibits enhanced binding affinity to various receptors and enzymes. For instance, binding assays conducted using surface plasmon resonance (SPR) techniques revealed that this compound outperforms traditional phenylalanines in receptor-ligand interactions .

Table 1: Binding Affinities of this compound Compared to Other Phenylalanine Derivatives

| Compound | Binding Affinity (Kd) | Remarks |

|---|---|---|

| This compound | 50 nM | Enhanced stability and affinity |

| Boc-D-Phenylalanine | 200 nM | Standard binding profile |

| Boc-3-Fluoro-D-Phenylalanine | 150 nM | Moderate enhancement |

Therapeutic Applications

This compound has been investigated for its potential therapeutic applications in areas such as cancer treatment and metabolic disorders. A study highlighted its effectiveness in modulating receptor activity associated with tumor growth factors, suggesting its utility as an anti-cancer agent .

Another case study focused on its role as a substrate in noncanonical amino acid incorporation into proteins. This approach demonstrated that this compound could be effectively used to enhance protein function in cellular models .

属性

IUPAC Name |

(2R)-3-(2,6-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-9(15)5-4-6-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRFXXIFWMNGAG-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC=C1F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。